molecular formula C21H16F3N7O2S2 B10924638 Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10924638
M. Wt: 519.5 g/mol
InChI Key: UUZHWWYGAALDMS-UHFFFAOYSA-N
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Description

Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-ketoester under acidic or basic conditions.

    Introduction of Thiophene and Trifluoromethyl Groups: The thiophene ring can be introduced via a Suzuki coupling reaction, while the trifluoromethyl group can be added using a trifluoromethylation reagent such as trifluoromethyl iodide.

    Construction of Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Ring System: This step involves the cyclization of an appropriate precursor, such as a thieno[3,2-e][1,2,4]triazole derivative, with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazolo[1,5-a]pyrimidine core can yield dihydro derivatives.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It may be used as a probe to study biological processes, particularly those involving heterocyclic compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Methyl 9-methyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in the substitution pattern on the heterocyclic rings.

    This compound: This compound has a similar core structure but may have different functional groups attached.

Properties

Molecular Formula

C21H16F3N7O2S2

Molecular Weight

519.5 g/mol

IUPAC Name

methyl 12-methyl-4-[5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C21H16F3N7O2S2/c1-9-15-18-27-17(29-30(18)8-25-19(15)35-16(9)20(32)33-2)11-7-14-26-10(12-4-3-5-34-12)6-13(21(22,23)24)31(14)28-11/h3-5,7-8,10,13,26H,6H2,1-2H3

InChI Key

UUZHWWYGAALDMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN5C(CC(NC5=C4)C6=CC=CS6)C(F)(F)F)C(=O)OC

Origin of Product

United States

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